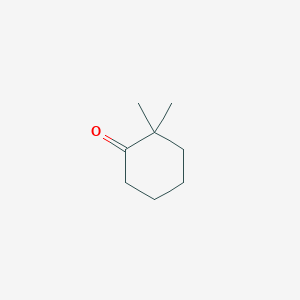

2,2-Dimethylcyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSPBSQWRKKAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870859 | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-47-1, 1333-44-4 | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLCYCLOHEXANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP29SV6ZY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylcyclohexanone

CAS Number: 1193-47-1

This technical guide provides a comprehensive overview of 2,2-Dimethylcyclohexanone, a sterically hindered ketone utilized as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1193-47-1 | [1][2][3] |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [2] |

| Melting Point | -20 °C | [1] |

| Boiling Point | 169-170 °C at 768 mmHg | [1] |

| Density | 0.912 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.448 | [1] |

| Flash Point | 122 °F (50 °C) | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane | [1] |

| IUPAC Name | 2,2-dimethylcyclohexan-1-one | [3] |

| Synonyms | 6,6-Dimethylcyclohexanone, 2,2-Dimethyl-1-cyclohexanone | [1] |

Synthesis of this compound

Experimental Protocol: Friedel-Crafts Alkylation

Objective: To synthesize this compound from cyclohexanone and acetone.

Materials:

-

Cyclohexanone

-

Acetone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add a solution of cyclohexanone and acetone in anhydrous dichloromethane to the cooled suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

Spectroscopic Analysis

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

13C NMR Spectroscopy

The 13C NMR spectrum of this compound provides information on the number of unique carbon environments in the molecule.

Experimental Protocol: 13C NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Acquisition Parameters:

-

Observe Nucleus: 13C

-

Decoupling: Proton-decoupled

-

Relaxation Delay: A standard relaxation delay (e.g., 2 seconds) should be used.

-

Number of Scans: A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric CO₂ and water vapor absorptions.

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Biological Activity

While many cyclohexanone derivatives have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties, there is currently a lack of specific information in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities.[4][5] Further research would be necessary to elucidate any potential biological roles of this compound.

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Analytical Workflow

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to 2,2-Dimethylcyclohexanone

This guide provides a detailed overview of the fundamental physicochemical properties of 2,2-Dimethylcyclohexanone, a sterically hindered ketone utilized as a building block in organic synthesis.[1][2] Its unique structure, featuring a cyclohexane ring with two methyl groups adjacent to a ketone, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.[2]

Physicochemical Properties

The core quantitative data for this compound is summarized in the table below. This information is critical for researchers and drug development professionals in designing synthetic routes and understanding the compound's behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₁₄O[3][4] |

| Molecular Weight | 126.20 g/mol [3][5][6] |

| CAS Number | 1193-47-1[3] |

| Density | 0.912 g/mL at 25 °C[1][7] |

| Boiling Point | 169-170 °C at 768 mmHg[1][7] |

| Melting Point | -20 °C[1][7] |

| Refractive Index | n20/D 1.448[1][7] |

Experimental Protocols

Detailed experimental protocols for the application of this compound are context-dependent. However, a general application is its use in the preparation of 6,6-dimethyl-1-vinylcyclohexene.[1][7] Another noted reaction is the Mg-TiCl₄-catalyzed CH₂-transfer reaction with CH₂Cl₂.[1] Researchers should refer to specific literature for detailed methodologies related to their desired synthetic outcomes.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.

Caption: Relationship between this compound and its core properties.

References

- 1. This compound | 1193-47-1 [chemicalbook.com]

- 2. This compound (1193-47-1) at Nordmann - nordmann.global [nordmann.global]

- 3. scbt.com [scbt.com]

- 4. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 2,2-二甲基环己酮 92% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy this compound | 1193-47-1 [smolecule.com]

- 7. This compound 92 1193-47-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclohexanone from 2-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylcyclohexanone from 2-methylcyclohexanone, a key transformation in organic synthesis. The core of this process relies on the principles of enolate chemistry, specifically the regioselective methylation of an unsymmetrical ketone. This document details the underlying theory, experimental protocols, and relevant data to enable the successful execution of this synthesis in a laboratory setting.

Introduction: The Principle of Regioselective Alkylation

The synthesis of this compound from its monomethylated precursor is a classic example of regioselective C-C bond formation via enolate alkylation. 2-Methylcyclohexanone is an unsymmetrical ketone with two distinct α-carbons, C2 and C6, each bearing acidic protons. Deprotonation can therefore lead to two different enolates: the kinetic enolate and the thermodynamic enolate. The selective formation of one of these enolates is paramount to controlling the position of the second methylation.

-

Kinetic Enolate: Formed by the removal of the less sterically hindered proton at the C6 position. This is the faster-forming enolate and is favored under irreversible conditions, typically using a strong, bulky base at low temperatures. Alkylation of the kinetic enolate would lead to the formation of 2,6-dimethylcyclohexanone.

-

Thermodynamic Enolate: The more substituted and therefore more stable enolate, with the double bond between C1 and C2. Its formation is favored under conditions that allow for equilibration, such as the use of a weaker, non-hindered base at higher temperatures.[1] To synthesize this compound, the reaction must proceed through the thermodynamic enolate.

This guide focuses on the methodology for the selective formation of the thermodynamic enolate of 2-methylcyclohexanone and its subsequent methylation.

Reaction Pathway and Mechanism

The synthesis of this compound from 2-methylcyclohexanone is a two-step process:

-

Formation of the Thermodynamic Enolate: 2-Methylcyclohexanone is treated with a suitable base under conditions that favor the formation of the more stable, more substituted enolate.

-

Methylation: The thermodynamic enolate then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide) to form the desired this compound.

The overall reaction is depicted below:

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and product involved in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methylcyclohexanone | C₇H₁₂O | 112.17 | 165 | 0.925 |

| Methyl Iodide | CH₃I | 141.94 | 42.4 | 2.28 |

| This compound | C₈H₁₄O | 126.20 | 169-170 | 0.912[2] |

| Sodium Methoxide | CH₃NaO | 54.02 | - | 1.3 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |

Experimental Protocols

The following protocol is adapted from a similar synthesis of 2,2-dimethylcyclohexane-1,3-dione and is designed to favor the formation of the thermodynamic enolate for the synthesis of this compound.[3]

Materials and Reagents

-

2-Methylcyclohexanone

-

Sodium Methoxide (solid or as a solution in methanol) or Triton B (40% in methanol)

-

Methyl Iodide

-

Anhydrous Methanol

-

Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Detailed Experimental Procedure

Step 1: Formation of the Thermodynamic Enolate and Methylation

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol.

-

Carefully add sodium methoxide (1.1 equivalents) to the methanol.

-

To this solution, add 2-methylcyclohexanone (1.0 equivalent).

-

Heat the mixture to reflux and stir for 2-3 hours to allow for the formation and equilibration to the thermodynamic enolate.

-

Cool the reaction mixture slightly and add methyl iodide (1.2 equivalents) dropwise via a dropping funnel.

-

Heat the mixture to reflux and continue stirring for 16-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol using a rotary evaporator.

-

To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Relationships and Workflows

The experimental workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-methylcyclohexanone is a practical application of controlling enolate regioselectivity. By employing conditions that favor the formation of the thermodynamic enolate, a second methyl group can be selectively introduced at the C2 position. The provided protocol, adapted from established procedures for similar transformations, offers a reliable method for achieving this synthesis. Careful execution of the experimental steps and purification are crucial for obtaining a high yield of the desired product. This guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Spectroscopic Profile of 2,2-Dimethylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylcyclohexanone, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the experimental protocols for obtaining these spectra, ensuring reproducibility and accurate analysis in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (Chloroform-d, Ambient Temperature) [1]

| Chemical Shift (δ) in ppm | Carbon Atom Assignment |

| 216.0 | C=O (Carbonyl) |

| 48.5 | C(CH₃)₂ (Quaternary Carbon) |

| 38.0 | -CH₂- |

| 34.5 | -CH₂- |

| 27.0 | -CH₂- |

| 24.5 | -CH₃ (Methyl) |

¹H NMR

While a publicly available, detailed ¹H NMR spectrum with peak assignments was not found in the initial search, the expected chemical shifts can be predicted based on the structure and general principles of NMR spectroscopy. The protons on the carbon adjacent to the carbonyl group (α-protons) would be expected to appear downfield (around 2.0-2.5 ppm) due to the deshielding effect of the carbonyl group. The other methylene protons would appear further upfield, and the six equivalent methyl protons would give a sharp singlet.

Infrared (IR) Spectroscopy

The IR spectrum of a ketone is characterized by a strong absorption band corresponding to the C=O stretching vibration.[2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1710 | C=O Stretch (Ketone) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[3] The molecular formula of this compound is C₈H₁₄O, with a molecular weight of 126.1962 g/mol .[3]

| m/z | Interpretation |

| 126 | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ |

| 83 | [M - C₃H₇]⁺ |

| 70 | Alpha-cleavage product |

| 55 | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.[4]

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]

-

For ¹H NMR, a standard single-pulse experiment is typically used.[4]

-

For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling.[4][5]

-

Set appropriate acquisition parameters, including spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[4]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]

-

Phase the spectrum to ensure all peaks have a pure absorption lineshape.[4]

-

Perform baseline correction to obtain a flat baseline.[4]

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[4]

-

Integrate the signals to determine the relative number of protons for each peak in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7]

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.[6][7]

Data Acquisition:

-

Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

-

After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator to prevent damage from moisture.[6][7]

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Due to its volatility, this compound is well-suited for analysis by GC-MS.[9]

-

A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph.

-

The compound is vaporized and separated from the solvent and any impurities as it passes through the GC column.

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]

-

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 3. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. Experimental Design [web.mit.edu]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

2,2-Dimethylcyclohexanone structural isomers and stereoisomers

An In-depth Technical Guide on the Structural Isomers and Stereoisomers of 2,2-Dimethylcyclohexanone

Abstract

This technical guide provides a comprehensive analysis of the structural isomers and stereoisomers of dimethylcyclohexanone, with a primary focus on this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document elucidates the principles of structural and stereoisomerism, presents comparative quantitative data, details relevant experimental protocols, and utilizes diagrams to illustrate key concepts and workflows. A thorough understanding of the isomeric forms of cyclic ketones is crucial for predicting their chemical behavior, biological activity, and for the development of stereoselective syntheses.

Structural Isomerism of Dimethylcyclohexanone

Structural isomers, or constitutional isomers, are molecules that share the same molecular formula but have different atomic connectivity. For dimethylcyclohexanone (C₈H₁₄O), the positions of the two methyl groups on the cyclohexanone ring determine the specific structural isomer.[1][2] While the focus is on the 2,2-isomer, several other positional isomers exist.

The primary positional isomers of dimethylcyclohexanone include:

-

This compound

-

2,3-Dimethylcyclohexanone

-

2,4-Dimethylcyclohexanone

-

2,5-Dimethylcyclohexanone

-

2,6-Dimethylcyclohexanone

-

3,3-Dimethylcyclohexanone

-

3,4-Dimethylcyclohexanone

-

3,5-Dimethylcyclohexanone

Physical Properties of Dimethylcyclohexanone Isomers

The physical properties of these isomers vary due to differences in their molecular structure, which affect intermolecular forces. A summary of available data is presented below.

| Property | This compound | 2,6-Dimethylcyclohexanone (mixture of isomers) |

| Molecular Formula | C₈H₁₄O[3] | C₈H₁₄O[1][4] |

| Molecular Weight | 126.20 g/mol [1][5] | 126.20 g/mol [1][4] |

| Boiling Point | 169-170 °C | 174-176 °C |

| Melting Point | -21 °C[5] | -40 °C[4] |

| Density | 0.912 g/mL at 25 °C | 0.925 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.448 | 1.447 |

| CAS Number | 1193-47-1[3] | 2816-57-1[1] |

Stereoisomerism in Dimethylcyclohexanones

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

Analysis of this compound

A molecule is chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of one or more stereogenic centers (chiral centers). A stereogenic center is a carbon atom bonded to four different substituent groups.

In this compound, the carbon atom at position 2 is bonded to two identical methyl groups, the carbonyl carbon (C1), and the C3 methylene group. Since two of the substituents are identical, this carbon is not a stereogenic center. No other carbon in the ring serves as a stereogenic center. Consequently, This compound is an achiral molecule and does not have any stereoisomers (enantiomers or diastereomers).

Comparative Analysis: Stereoisomers of 2,6-Dimethylcyclohexanone

In contrast to the 2,2-isomer, 2,6-dimethylcyclohexanone possesses two stereogenic centers at C2 and C6. This gives rise to diastereomers (cis and trans isomers) and, in the case of the trans isomer, enantiomers.

-

cis-2,6-Dimethylcyclohexanone: In the cis isomer, both methyl groups are on the same face of the ring (either both equatorial or one axial and one equatorial after a ring flip). This molecule has a plane of symmetry passing through the carbonyl group and bisecting the C3-C4 and C5-C6 bonds. Due to this symmetry, it is an achiral meso compound, despite having two stereogenic centers.

-

trans-2,6-Dimethylcyclohexanone: In the trans isomer, the methyl groups are on opposite faces of the ring. This configuration lacks a plane of symmetry, making the molecule chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers: (2R,6S)-2,6-dimethylcyclohexanone and (2S,6R)-2,6-dimethylcyclohexanone. This pair constitutes a racemic mixture.

Experimental Protocols

Synthesis Protocol: Methylation of 2-Methylcyclohexanone

This protocol describes a general method for synthesizing a dimethylcyclohexanone, which can be adapted for specific isomers. The synthesis of 2,2,6-trimethylcyclohexanone from 2,6-dimethylcyclohexanone provides a relevant example of methylation.[6]

Objective: To synthesize this compound via methylation of 2-methylcyclohexanone.

Materials:

-

2-Methylcyclohexanone

-

Lithium diisopropylamide (LDA) solution in THF

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser) under an inert atmosphere (Nitrogen or Argon).

Methodology:

-

Enolate Formation: A solution of 2-methylcyclohexanone in anhydrous THF is added dropwise to a stirred solution of LDA in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.

-

Methylation: Methyl iodide is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Characterization: The crude product is purified by column chromatography on silica gel. The final product is characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Spectroscopic Analysis Protocol

Objective: To identify and distinguish between dimethylcyclohexanone isomers using standard spectroscopic techniques.[7]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified ketone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Key parameters to observe are chemical shifts (δ), coupling constants (J), and integration.

-

Expected Data: For this compound, a characteristic singlet in the ¹H NMR spectrum corresponding to the six equivalent protons of the two methyl groups is expected. The ¹³C NMR will show a quaternary carbon signal for the C2 position.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Expected Data: A strong, sharp absorption band in the region of 1705-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretch in a cyclohexanone.

3. Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane).

-

Data Acquisition: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation of any potential impurities. Electron Ionization (EI) is a common method.

-

Expected Data: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern provides structural information. For this compound, characteristic fragments would result from alpha-cleavage.[3]

Conclusion

The isomeric landscape of dimethylcyclohexanone is a prime example of the subtleties of organic chemistry. While this compound is an achiral molecule with no stereoisomers due to its gem-dimethyl substitution, other positional isomers like 2,6-dimethylcyclohexanone exhibit complex stereochemistry, including diastereomers and enantiomers. Understanding these differences is fundamental for applications in synthesis and medicinal chemistry, where specific isomers can have vastly different properties and biological activities. The experimental protocols outlined provide a framework for the synthesis, purification, and rigorous characterization of these important cyclic ketones.

References

- 1. 2,6-Dimethylcyclohexanone | C8H14O | CID 17780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethylcyclohexanone | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound [stenutz.eu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

A Comprehensive Theoretical Examination of the Conformational Landscape of 2,2-Dimethylcyclohexanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the conformational analysis of 2,2-dimethylcyclohexanone. In the absence of extensive dedicated experimental and computational studies on this specific molecule, this document synthesizes findings from analogous substituted cyclohexanes, particularly 1,1-dimethylcyclohexane, to elucidate the conformational preferences of this compound. The core of this analysis revolves around the interplay of steric hindrance imposed by the gem-dimethyl group and the geometric influence of the carbonyl group on the cyclohexanone ring. Standard computational and experimental methodologies pertinent to such analyses are detailed, and representative quantitative data from analogous systems are presented to facilitate a comprehensive understanding. This guide is intended to serve as a robust resource for researchers embarking on theoretical or experimental investigations of this compound and related sterically hindered cyclic ketones.

Introduction: The Conformational Dynamics of Substituted Cyclohexanones

The three-dimensional structure of cyclic molecules is fundamental to their chemical reactivity, physical properties, and biological activity. For substituted cyclohexanones, the six-membered ring predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of substituents on the ring leads to a variety of possible conformations, with the relative energies of these conformers being dictated by a delicate balance of steric and electronic effects.

In the case of this compound, the presence of two methyl groups on the carbon atom adjacent to the carbonyl group introduces significant steric constraints that profoundly influence the conformational equilibrium. The primary conformations to consider are the chair and, to a lesser extent, the twist-boat forms.

Principal Conformations of this compound

The conformational landscape of this compound is dominated by the chair conformation. Due to the gem-dimethyl substitution at the C2 position, one methyl group is in an axial position while the other is in an equatorial position in any given chair conformation. Ring flipping results in the interchange of these positions, but due to the identical nature of the substituents, the resulting conformer is degenerate in energy.

Chair Conformation

The chair conformation is the most stable arrangement for the this compound ring. In this conformation, one methyl group occupies an axial position, leading to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The other methyl group resides in an equatorial position, which is sterically less demanding.

Twist-Boat Conformation

The twist-boat conformation is a higher-energy, more flexible conformer of the cyclohexanone ring. While generally less stable than the chair form, it can be a significant contributor to the overall conformational equilibrium, particularly in more sterically hindered systems. For this compound, the twist-boat conformation would also feature different spatial arrangements of the methyl groups, leading to varying degrees of steric strain.

Quantitative Conformational Analysis: A Data-Driven Approach

The following tables summarize the key energetic parameters for the conformational analysis of this compound, with quantitative values derived from studies on analogous dimethyl-substituted cyclohexanes.

Table 1: Relative Energies of this compound Conformers (Theoretical Estimates based on Analogues)

| Conformer | Description | Estimated Relative Energy (kcal/mol) | Key Steric Interactions |

| Chair | One axial and one equatorial methyl group. | 0.0 (Reference) | 1,3-diaxial interactions of the axial methyl group with axial hydrogens. |

| Twist-Boat | Flexible conformation. | ~5-6 | Torsional and flagpole interactions, partially relieved by twisting. |

Note: The relative energy of the twist-boat conformer is an estimate based on the known energy difference between chair and twist-boat conformations of cyclohexane and its derivatives.

Table 2: Key Dihedral Angles in the Chair Conformation of a Substituted Cyclohexanone Ring (Representative Values)

| Dihedral Angle | Typical Value (degrees) |

| C1-C2-C3-C4 | ~55-60 |

| C2-C3-C4-C5 | ~55-60 |

| C3-C4-C5-C6 | ~55-60 |

| C4-C5-C6-C1 | ~55-60 |

| C5-C6-C1-C2 | ~50-55 (influenced by C=O) |

| C6-C1-C2-C3 | ~50-55 (influenced by C=O) |

Methodologies for Conformational Analysis

A thorough investigation of the conformational landscape of this compound would involve a combination of computational and experimental techniques.

Computational Protocols

Quantum mechanical calculations are a powerful tool for determining the geometries and relative energies of different conformers. Density Functional Theory (DFT) and ab initio methods are commonly employed for this purpose.[1]

A typical computational workflow for the conformational analysis of this compound would include:

-

Initial Structure Generation: Generation of 3D coordinates for the chair and various twist-boat conformers using molecular modeling software.

-

Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minimum on the potential energy surface. This is typically performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).[2]

-

Frequency Calculations: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: Determination of the relative energies of the conformers by comparing their total electronic energies, corrected for ZPVE.

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying conformational equilibria in solution.[3] For this compound, low-temperature NMR would be required to slow down the rate of chair-chair interconversion, allowing for the observation of signals from individual conformers.

A representative experimental protocol would involve:

-

Sample Preparation: Dissolving a sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol).

-

NMR Data Acquisition: Recording ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing until the signals for the axial and equatorial methyl groups broaden and then resolve into distinct peaks.

-

Data Analysis:

-

Qualitative Analysis: Observation of the coalescence and decoalescence of NMR signals to determine the energy barrier for ring inversion.

-

Quantitative Analysis: Integration of the signals corresponding to the axial and equatorial methyl groups at low temperatures to determine the equilibrium constant (K) and, subsequently, the free energy difference (ΔG°) between the conformers.

-

Visualization of Conformational Equilibrium

The conformational equilibrium of this compound can be visualized as a dynamic process involving the interconversion between two identical chair conformations and higher-energy twist-boat intermediates.

Conclusion

The theoretical conformational analysis of this compound, informed by data from analogous systems, indicates a strong preference for a chair conformation. Due to the gem-dimethyl substitution, the two chair conformers resulting from ring inversion are degenerate. The twist-boat conformation represents a higher-energy, transient state in the interconversion pathway. A comprehensive understanding of the conformational landscape of this molecule necessitates a synergistic approach, combining high-level computational modeling with detailed experimental validation, primarily through low-temperature NMR spectroscopy. The methodologies and comparative data presented in this guide provide a solid foundation for such investigations, which are crucial for predicting the reactivity and properties of this and related sterically hindered ketones in various chemical and biological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. "Density Functional Theory Study Of Some Important Biological Molecules" by Desmond Khan [commons.und.edu]

- 3. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Historical Synthesis of 2,2-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 2,2-dimethylcyclohexanone, a significant intermediate in the preparation of various pharmaceutical compounds. The document provides a detailed overview of early synthetic approaches, focusing on the direct alkylation of cyclohexanone and its derivatives. By examining the evolution of these methods, from early 20th-century techniques to the more refined procedures of the mid-century, this guide offers valuable insights into the foundational chemistry that underpins modern organic synthesis.

Introduction

This compound, a sterically hindered ketone, has long been a valuable building block in organic chemistry. Its synthesis has been a subject of interest for over a century, with early methods primarily relying on the direct methylation of cyclohexanone or its derivatives. These historical approaches, while often superseded by more modern and efficient techniques, provide a fundamental understanding of ketone enolate chemistry and the challenges associated with controlling reactivity and selectivity in alkylation reactions. This guide will delve into the key historical methods, presenting their experimental protocols and quantitative data to offer a comprehensive resource for researchers in the field.

Historical Synthesis Methods

The primary historical route to this compound involves the sequential methylation of cyclohexanone or the direct methylation of 2-methylcyclohexanone. These methods typically employ a strong base to generate an enolate, which then acts as a nucleophile to attack a methylating agent, most commonly methyl iodide.

Methylation of 2-Methylcyclohexanone

One of the notable early methods involves the methylation of 2-methylcyclohexanone. This approach leverages the pre-existing methyl group to direct the second methylation to the same carbon, leading to the desired gem-dimethyl structure.

A significant contribution to this field was the work of Boatman, Harris, and Hauser in the mid-1960s. Their method provides a clear example of this synthetic strategy.

Materials:

-

2-Methylcyclohexanone

-

Sodium methoxide

-

Ethyl formate

-

Anhydrous ether

-

Liquid ammonia

-

Potassium metal

-

n-Butyl bromide (as a representative alkylating agent in the broader study, with methyl iodide being used for dimethylation)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Formation of the Sodium Salt of 2-Formyl-6-methylcyclohexanone: In a three-necked flask equipped with a stirrer, a solution of 2-methylcyclohexanone (1.10 moles) and ethyl formate (1.10 moles) in anhydrous ether is added to a suspension of sodium methoxide (1.00 mole) in anhydrous ether. The mixture is stirred for 12 hours at room temperature. The resulting solid sodium salt is collected by filtration, washed with ether, and dried.

-

Formation of the Dianion: In a separate flask, potassium amide is prepared by dissolving potassium metal in liquid ammonia. The previously prepared sodium salt of 2-formyl-6-methylcyclohexanone (0.154 mole) is then added to the potassium amide suspension in liquid ammonia.

-

Alkylation: A solution of the alkylating agent (e.g., methyl iodide for the synthesis of this compound) (0.21 mole) in anhydrous ether is added dropwise to the dianion solution. The reaction mixture is stirred for 3 hours.

-

Hydrolysis and Workup: After evaporation of the ammonia, water and sodium hydroxide are added, and the mixture is refluxed for 6-8 hours to hydrolyze the formyl group. The mixture is then cooled and extracted with ether. The combined ethereal extracts are washed with dilute hydrochloric acid and dried.

-

Purification: The ether is evaporated, and the residue is distilled under reduced pressure to yield the final product.

Quantitative Data:

This procedure, when adapted for the synthesis of this compound, has been reported to yield the product in approximately 60% yield.[1]

Exhaustive Methylation of Cyclohexanone

Another historical approach is the exhaustive methylation of cyclohexanone itself. This method involves the sequential addition of two methyl groups to the alpha-carbon of the ketone. Controlling the reaction to favor the gem-dimethylated product over a mixture of mono- and di-methylated isomers at different positions was a significant challenge for early chemists.

Further details on specific historical protocols for the direct exhaustive methylation of cyclohexanone are less explicitly documented in readily available modern compilations but the principles are similar to the second methylation step described above, requiring careful control of stoichiometry and reaction conditions.

Data Summary

The following table summarizes the quantitative data for the historical synthesis of this compound based on the available information.

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| Methylation of 2-Methylcyclohexanone | 2-Methylcyclohexanone | Sodium methoxide, Ethyl formate, KNH₂, MeI | 1. Formylation, 2. Dianion formation in liq. NH₃, 3. Alkylation, 4. Hydrolysis | ~60% | Boatman, Harris, and Hauser (as cited in Organic Syntheses)[1] |

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows for the historical synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The historical methods for the synthesis of this compound, primarily centered around the alkylation of cyclohexanone and its derivatives, laid the groundwork for many of the more sophisticated synthetic strategies used today. While these early procedures may lack the efficiency and selectivity of modern methods, they are a testament to the ingenuity of early organic chemists and provide invaluable educational and practical insights for today's researchers. Understanding these foundational techniques is crucial for the continued development of novel synthetic pathways for medicinally important molecules.

References

Physical properties of 2,2-Dimethylcyclohexanone (boiling point, density)

An In-depth Technical Guide on the Physical Properties of 2,2-Dimethylcyclohexanone

Introduction

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The document is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and detailed information for their work. This guide includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a workflow diagram for clarity.

Physical Properties of this compound

This compound is a sterically hindered cyclic ketone. Its physical properties are crucial for its handling, purification, and use in various chemical syntheses.

Quantitative Data

The boiling point and density of this compound are summarized in the table below. These values are compiled from various sources and represent the physical characteristics of the compound under specified conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 172 °C | Not specified |

| 169-170 °C | 768 mmHg | |

| Density | 0.915 g/mL | Not specified |

| 0.912 g/mL | 25 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid organic compound like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus and Materials:

-

Thiele tube or aluminum block heating apparatus[2]

-

Thermometer (-10 to 200 °C range)

-

Capillary tubes (sealed at one end)[3]

-

Small test tube (fusion tube)

-

This compound sample

-

Heating source (e.g., Bunsen burner or hot plate)[1]

-

Stand and clamp

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.[4]

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[3]

-

Apparatus Setup: Secure the test tube to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly into a Thiele tube containing a high-boiling point liquid (like paraffin oil) or insert it into an aluminum heating block.[1]

-

Observation: Heat the apparatus slowly and uniformly.[2] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed.[2] Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[1]

-

Recording: Record the temperature to the nearest degree. For high accuracy, the determination should be repeated.

Precautions:

-

Ensure the capillary tube is properly sealed at one end.[2]

-

The thermometer bulb and the sample should be at the same level to ensure accurate temperature reading.[2]

-

Heating should be gradual to maintain thermal equilibrium.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is an intrinsic property of a substance, defined as its mass per unit volume.[5] For liquids, density can be accurately determined using a pycnometer or more simply with a graduated cylinder and a balance.

Apparatus and Materials:

-

Graduated cylinder (e.g., 10 mL or 25 mL)[6]

-

Analytical balance[5]

-

Thermometer

-

This compound sample

-

Beaker

Procedure:

-

Mass of Empty Cylinder: Weigh a clean and dry graduated cylinder on an analytical balance and record its mass.[6]

-

Volume Measurement: Carefully add a known volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[7]

-

Mass of Cylinder with Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[6]

-

Temperature Measurement: Measure and record the temperature of the liquid.[5]

-

Calculation:

-

Repetition: Repeat the measurement at least two more times and calculate the average density to ensure precision.[6]

Precautions:

-

Ensure the graduated cylinder is completely dry before weighing to avoid errors in mass measurement.

-

Read the volume at eye level to prevent parallax error.[7]

-

Record the temperature, as density is temperature-dependent.[5]

Workflow and Process Visualization

To illustrate the logical flow of determining the physical properties of this compound, the following diagram outlines the key steps.

Caption: Workflow for the determination of boiling point and density.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. embibe.com [embibe.com]

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2,2-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 2,2-dimethylcyclohexanone, a sterically hindered ketone. The presence of the gem-dimethyl group at the α-position significantly influences its chemical behavior, particularly in nucleophilic addition and enolate-mediated reactions. This document outlines the key factors governing its reactivity, presents available quantitative data, details relevant experimental protocols, and provides visualizations of reaction mechanisms and workflows.

Core Principles of Reactivity

The reactivity of the carbonyl group in this compound is primarily dictated by a combination of steric and electronic factors.

Steric Hindrance: The most prominent feature of this compound is the substantial steric hindrance created by the two methyl groups on the carbon atom adjacent to the carbonyl group. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, generally leading to slower reaction rates compared to less substituted cyclohexanones.

Electronic Effects: The methyl groups are weakly electron-donating through induction, which slightly reduces the electrophilicity of the carbonyl carbon. However, the steric effects are the dominant factor influencing the reactivity of this ketone.

Conformational Analysis: this compound exists in a chair conformation. The gem-dimethyl group influences the conformational equilibrium, and its presence can affect the trajectory of nucleophilic attack.

Quantitative Data

Quantitative kinetic and thermodynamic data for this compound are not extensively reported in the literature. However, a qualitative understanding can be derived from its physical properties and spectroscopic data.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][3] |

| Boiling Point | 169-170 °C at 768 mmHg | [3] |

| Melting Point | -20 °C | [3] |

| Density | 0.912 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.448 | [3] |

| ¹³C NMR Chemical Shifts (CDCl₃) | δ (ppm): 217.9 (C=O), 47.9 (C2), 39.5 (C6), 34.9 (C3), 26.9 (CH₃), 22.8 (C4), 18.9 (C5) | |

| Infrared (IR) Absorption | ~1710 cm⁻¹ (C=O stretch) |

Key Reactions and Experimental Protocols

Due to the steric hindrance, reactions with this compound often require more forcing conditions (e.g., stronger nucleophiles, higher temperatures, or longer reaction times) compared to unhindered ketones.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. In this compound, the gem-dimethyl group hinders the approach of the nucleophile.

The reduction of the carbonyl group to a secondary alcohol, 2,2-dimethylcyclohexanol, is a common transformation.

Experimental Protocol: Reduction of this compound with NaBH₄ (Adapted from protocols for analogous ketones)

-

Setup: A round-bottom flask equipped with a magnetic stirrer is charged with this compound (1.0 eq) dissolved in methanol.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl. The methanol is removed under reduced pressure. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield 2,2-dimethylcyclohexanol.

Diagram: Mechanism of Carbonyl Reduction by Sodium Borohydride

Caption: Mechanism of the reduction of this compound.

The addition of organometallic reagents like Grignard reagents to this compound is challenging due to steric hindrance and the basicity of the Grignard reagent, which can lead to enolization as a side reaction. The use of more reactive organolithium reagents or the addition of cerium(III) chloride (Luche reduction conditions) can sometimes improve yields.

Experimental Protocol: Grignard Reaction with this compound (Adapted from protocols for analogous ketones) [4]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. The appropriate alkyl or aryl halide (1.1 eq) is added dropwise to initiate the formation of the Grignard reagent.[4]

-

Reaction with Ketone: A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.[4]

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by TLC. Due to steric hindrance, extended reaction times may be necessary.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude tertiary alcohol is purified by column chromatography.

Diagram: Experimental Workflow for Grignard Reaction

Caption: Workflow for the Grignard reaction with this compound.

Enolate Formation and Reactivity

Unlike unsymmetrical ketones such as 2-methylcyclohexanone which can form two different enolates (kinetic and thermodynamic), this compound can only form a single enolate by deprotonation at the C6 position. The gem-dimethyl group at C2 prevents enolate formation on that side.

The formation of this enolate requires a strong, sterically non-hindered base to access the α-proton at the C6 position. Lithium diisopropylamide (LDA) is a common choice, although its bulk can sometimes hinder the reaction.

Once formed, the enolate can act as a nucleophile in reactions such as alkylation.

Experimental Protocol: Alkylation of this compound Enolate (Conceptual)

-

Enolate Formation: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a solution of LDA (1.1 eq) in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.

-

Alkylation: An alkylating agent (e.g., methyl iodide, 1.1 eq) is added to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution.

-

Purification: The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The resulting 2-alkyl-6,6-dimethylcyclohexanone is purified by column chromatography.

Diagram: Enolate Formation and Alkylation

Caption: Pathway for the alkylation of this compound via its enolate.

Summary and Outlook

The reactivity of the carbonyl group in this compound is significantly attenuated by the steric hindrance imposed by the gem-dimethyl group at the C2 position. This steric shielding slows the rates of nucleophilic addition and directs enolate formation exclusively to the C6 position. While this steric hindrance presents challenges for synthetic transformations, it also offers opportunities for regioselective reactions.

Further research into the quantitative aspects of its reactivity, such as the determination of reaction rate constants and equilibrium constants, would provide a more complete understanding of this sterically encumbered ketone. The development of catalytic systems that can overcome the steric barrier to carbonyl addition would also be a valuable contribution to synthetic methodology. For drug development professionals, understanding the steric and electronic properties of such substituted cyclohexanone rings is crucial for designing molecules with specific conformational preferences and biological activities.

References

2,2-Dimethylcyclohexanone: A Comprehensive Technical Guide for Organic Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclohexanone is a six-membered cyclic ketone characterized by the presence of a gem-dimethyl group adjacent to the carbonyl. This structural feature imparts significant steric hindrance, influencing its reactivity and making it a valuable intermediate in organic synthesis. Its utility spans from the construction of complex natural products to the formation of valuable fragrance compounds. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a versatile building block in the development of bioactive molecules.

Physical and Spectroscopic Properties of this compound

A summary of the key physical and spectroscopic properties of this compound is presented in the table below, providing essential data for its identification and handling in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 1193-47-1 | [1] |

| Boiling Point | 169-170 °C at 768 mmHg | |

| Melting Point | -20 °C | |

| Density | 0.912 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.448 | |

| ¹H NMR (CDCl₃) | δ (ppm): 1.08 (s, 6H), 1.65-1.75 (m, 4H), 2.30-2.40 (m, 4H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.0, 24.5, 38.5, 41.5, 46.0, 214.0 | |

| Mass Spectrum (EI) | m/z (%): 126 (M+, 40), 111 (25), 83 (100), 69 (30), 55 (80) | [2] |

| IR (neat) | ν (cm⁻¹): 2960, 2870, 1705 (C=O), 1460, 1370 |

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the regioselective methylation of 2-methylcyclohexanone. This transformation hinges on the controlled formation of the thermodynamic enolate, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Thermodynamic vs. Kinetic Enolate Formation

The regioselectivity of enolate formation from an unsymmetrical ketone like 2-methylcyclohexanone is a critical concept. Deprotonation can occur at either the more substituted α-carbon (C2) or the less substituted α-carbon (C6).

-

Kinetic Enolate: Formed faster by using a strong, sterically hindered base (e.g., Lithium Diisopropylamide - LDA) at low temperatures (-78 °C). The base preferentially abstracts the less sterically hindered proton at C6.

-

Thermodynamic Enolate: The more stable enolate, favored under equilibrating conditions. This is typically achieved using a smaller, weaker base (e.g., sodium or potassium alkoxide) at higher temperatures, allowing for the formation of the more substituted and thermodynamically more stable double bond.

To synthesize this compound, the formation of the thermodynamic enolate of 2-methylcyclohexanone is desired, followed by methylation.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the formation of the thermodynamic enolate of 2-methylcyclohexanone and subsequent methylation.

Materials:

-

2-Methylcyclohexanone

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, 2-methylcyclohexanone (1.0 equivalent) is added dropwise at room temperature.

-

The reaction mixture is stirred for 1-2 hours to allow for the formation of the thermodynamic enolate.

-

Methyl iodide (1.1 equivalents) is then added to the reaction mixture, and the solution is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Expected Yield: 70-80%

Key Reactions of this compound

The sterically hindered nature of the carbonyl group in this compound influences its reactivity in several key transformations.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group. Due to the steric hindrance at the α-position, the approach of the Grignard reagent is somewhat impeded, but the reaction proceeds to form a tertiary alcohol.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

-

This compound

-

Phenylmagnesium bromide (in THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of phenylmagnesium bromide (1.2 equivalents) in THF is added dropwise via a syringe or dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product, 1-phenyl-2,2-dimethylcyclohexan-1-ol, is purified by column chromatography or recrystallization.

Expected Yield: 60-75%

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. This compound can be converted to the corresponding exocyclic alkene using a phosphorus ylide.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

This compound

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF.

-

The suspension is cooled to 0 °C, and n-butyllithium (1.05 equivalents) is added dropwise, resulting in the formation of a characteristic orange-red ylide solution.

-

The mixture is stirred at room temperature for 1 hour.

-

A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with pentane.

-

The combined organic layers are washed with brine, dried, and the solvent is carefully removed by distillation.

-

The product, 1-methylene-2,2-dimethylcyclohexane, can be further purified by column chromatography.

Expected Yield: 50-65%

Favorskii Rearrangement

The Favorskii rearrangement of an α-halo ketone with a base leads to a carboxylic acid derivative with a rearranged carbon skeleton. For cyclic α-halo ketones, this typically results in ring contraction. 2-Bromo-2,2-dimethylcyclohexanone, upon treatment with a base like sodium hydroxide, undergoes a Favorskii rearrangement to yield 1-methylcyclopentanecarboxylic acid.

References

Unveiling the Genesis of 2,2-Dimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and seminal first synthesis of 2,2-dimethylcyclohexanone, a sterically hindered ketone that has become a valuable building block in organic synthesis and drug development. Delving into the foundational work of early 20th-century chemists, we provide a detailed account of the experimental protocols, quantitative data, and the logical framework that led to the creation of this important molecule.

Historical Context: The Dawn of Mechanistic Organic Chemistry